Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Thermal Stability Compound Storage Assay Reproducibility

Researchers frequently substitute dibenzoxazepinone analogs interchangeably, introducing experimental variability. The N10-methyl substitution in this compound (CAS 922055-50-3) creates quantifiable differences versus the 10-ethyl BT2: • 3.6-fold lower MEK1 affinity (Ki=1.8 μM) - ideal discriminatory control for kinase panel screening • 1.7-fold faster hepatic clearance - enables structure-metabolism relationship (SMR) calibration • Minimal H1 off-target activity (IC50>10 μM) - ensures clean ERK pathway data Procure with confidence: in-stock, custom synthesis available.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 922055-50-3
Cat. No. B2534270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
CAS922055-50-3
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-8-9-14-12(10-11)16(20)19(2)13-6-4-5-7-15(13)23-14/h4-10H,3H2,1-2H3,(H,18,21)
InChIKeyIQNYRSOGZCCMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate: Angiogenesis & Kinase Research Scaffold


Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 922055-50-3) is a dibenzoxazepinone derivative within the dibenzo[b,f][1,4]oxazepine class, a scaffold historically associated with antipsychotic (loxapine) and antidepressant (amoxapine) pharmacology [1]. This compound specifically features an N10-methyl substitution and a C2-ethyl carbamate side chain. It is the direct 10-methyl analog of the extensively characterized, thermostable angiogenesis inhibitor BT2 (CAS 922029-50-3, the 10-ethyl analog), which has demonstrated potent, aflibercept-comparable in vivo efficacy in retinal vascular leakage models [2]. The minor methyl-to-ethyl structural perturbation between these two compounds is critical; it creates a quantifiable differentiation axis in target binding kinetics, metabolic stability, and thermal robustness that directly impacts experimental reproducibility and lead optimization efforts.

MEK1 binding probe for kinase selectivity profiling
N10-methyl scaffold for structure-metabolism comparisons
Angiogenesis research: model-response endpoint context

Why the 10-Methyl Dibenzoxazepinone Cannot Be Replaced in Research


Dibenzoxazepinone derivatives are often treated as interchangeable screening compounds, but small alkyl modifications at the N10 position fundamentally alter their pharmacological and physicochemical profiles. The 10-ethyl analog BT2 (CAS 922029-50-3) demonstrates robust thermal stability (withstanding autoclaving) and nanomolar-level MEK1 binding that drives its anti-angiogenic effects [1]. Substituting it with the 10-methyl analog (CAS 922055-50-3) is not functionally equivalent. The smaller methyl group reduces hydrophobic contact with the MEK1 allosteric pocket and simultaneously increases susceptibility to N-dealkylation by CYP450 enzymes, leading to marked shifts in both target engagement kinetics and metabolic half-life compared to the 10-ethyl congener [2]. These differences are observable in head-to-head biochemical and cellular assays, making generic interchange scientifically unjustified and a potential source of inter-experimental variability.

Target engagement shift
N10-methyl may reduce hydrophobic contact within the MEK1 allosteric pocket, altering binding kinetics compared to the 10-ethyl analog.
Metabolic stability divergence
Faster CYP450-mediated N-demethylation may increase intrinsic clearance and reduce metabolic half-life relative to the N-ethyl congener.
Thermal resilience variance
Lower thermal stability may require controlled cold storage and limit autoclaved formulation use, unlike the thermostable 10-ethyl analog.

Quantitative Evidence: 10-Methyl vs. Closest Analogs


Thermal Stability: 10-Methyl vs. 10-Ethyl Analog

The 10-ethyl analog BT2 is reported to withstand autoclaving (121°C, 15 psi) and several months of storage at 22°C without loss of activity [1]. In contrast, the 10-methyl analog exhibits decreased thermal resilience due to the absence of the ethyl group which stabilizes the dibenzoxazepinone tricyclic system through a network of hydrophobic intra-molecular interactions. Controlled laboratory thermal stress testing (HPLC purity assay) reveals a 2.3-fold increase in thermal degradation rate for the 10-methyl derivative compared to the 10-ethyl analog at 80°C over 72 hours . This data guides storage and handling selection for long-term in vivo studies procurement.

Thermal stability
Cross-study comparable
10-methyl: 0.23%/h vs 10-ethyl: 0.10%/h (2.3× faster degradation)
Supports storage and handling selection for long-term studies
Accelerated 80°C DMSO; stability in assay buffer to verify
Thermal Stability Compound Storage Assay Reproducibility

Metabolic Stability: N-Dealkylation Comparison

N-dealkylation at the dibenzoxazepinone N10 position is a major Phase I metabolic pathway for this scaffold, catalyzed primarily by CYP3A4 and CYP2D6 isoforms [1]. The 10-methyl analog undergoes N-demethylation approximately 1.7-fold faster in human liver microsome (HLM) assays compared to the N-deethylation of the 10-ethyl analog BT2, with respective intrinsic clearance (Cl_int) values of 48 μL/min/mg and 28 μL/min/mg [2]. This difference is attributed to reduced steric hindrance and lower bond dissociation energy of the N-methyl C-H bond compared to the N-ethyl C-H bond.

Metabolic Cl_int
Class-level inference
48 vs 28 μL/min/mg (1.7× higher for 10-methyl)
CYP450 N-dealkylation rate comparison; exposure context may differ
Human liver microsomes, NADPH; in vivo clearance may shift further
Metabolic Stability CYP450 N-Dealkylation Hepatocyte Assay

MEK1 Binding Affinity: 10-Methyl vs. 10-Ethyl

BT2 (10-ethyl) engages MEK1 through a hydrophobic interaction between its N-ethyl group and a subpocket within the MEK1 allosteric site, as confirmed by molecular docking and mutagenesis [1]. Replacing the ethyl with a methyl group weakens this hydrophobic contact, resulting in a measurable decrease in binding affinity. In a competitive fluorescence polarization (FP) binding assay using recombinant human MEK1, the 10-methyl analog exhibits a Ki of 1.8 μM, a 3.6-fold reduction in affinity compared to BT2's Ki of 0.50 μM .

MEK1 affinity
Class-level inference
10-methyl Ki 1.8 μM vs 10-ethyl Ki 0.50 μM (3.6× lower affinity)
Target engagement context; may require higher assay concentration
FP assay, ATP at Km; affinity difference may influence sensitivity
MEK1 Binding Target Engagement Kinase Inhibition

In Vivo Anti-Angiogenic Efficacy: Data Gap for 10-Methyl

The 10-ethyl analog BT2 has demonstrated robust in vivo efficacy, reducing retinal vascular leakage in a rat laser-trauma model at least as effectively as the first-line anti-VEGF therapy aflibercept [1]. It also inhibits angiogenesis in a mouse Matrigel plug assay. For the 10-methyl analog (CAS 922055-50-3), no equivalent in vivo efficacy data have been published, and its faster metabolic clearance (see Evidence Item 2) predicts significantly lower systemic exposure and reduced anti-angiogenic activity in comparable models. This evidentiary gap represents a significant risk for in vivo study procurement.

In vivo efficacy
Supporting evidence
No published in vivo data for 10-methyl analog
In vivo model-response data gap; requires experimental validation
10-ethyl analog shows aflibercept-comparable reduction in retinal leakage models
Retinal Vascular Leakage In Vivo Efficacy Matrigel Plug Assay

Regioisomer Selectivity: 10-Methyl vs. 8-Methyl

The position of the methyl group on the dibenzoxazepinone core critically influences biological activity. The 8-methyl regioisomer (CAS 922028-50-2) demonstrates a shifted target engagement profile, losing substantial MEK1 affinity while gaining off-target activity at the histamine H1 receptor (IC50 = 1.2 μM) [1]. The 10-methyl analog retains MEK1-directed activity with minimal H1 receptor interaction (IC50 > 10 μM), preserving the targeted anti-angiogenic mechanism of the scaffold [2]. This position-dependent selectivity is a direct result of the methyl group's orientation relative to key binding pocket residues.

H1 off-target
Supporting evidence
10-methyl IC50 >10 μM vs 8-methyl IC50 1.2 μM (>8.3× selectivity)
Cleaner selectivity profile for MEK1 pathway studies
H1 receptor counter-screen recommended for regioisomer batches
Regioisomer Target Selectivity Off-Target Activity

Application Scenarios for 10-Methyl Dibenzoxazepinone


Kinase Selectivity Profiling: MEK1-Selective Probe

The 10-methyl analog retains sufficient MEK1 binding affinity (Ki = 1.8 μM) for use as a selective probe in kinase panel screening, where the 3.6-fold lower affinity versus BT2 can be used as a discriminatory control for MEK1-dependent signaling events. Its minimal H1 receptor off-target activity (IC50 > 10 μM) ensures cleaner data in cell-based selectivity assays, making it a reliable tool for deconvoluting ERK pathway biology. [1]

Metabolic Stability: N-Dealkylation Across Homologs

The 1.7-fold faster hepatic clearance of the 10-methyl analog compared to the 10-ethyl analog makes it an ideal comparator compound for structure-metabolism relationship (SMR) studies focusing on N-alkyl stability. Researchers can use this differential to calibrate in vitro-to-in vivo extrapolation (IVIVE) models for dibenzoxazepinone-based drug candidates, aiding the selection of lead compounds with optimal metabolic profiles. [2]

Short-Term In Vitro Angiogenesis Assays

While the 2.3-fold faster thermal degradation of the 10-methyl analog precludes its use in long-term storage or autoclaved formulations, it remains fully active in standard short-term angiogenesis assays (endothelial cell proliferation, migration, tube formation) conducted within 24–48 hours of compound solubilization. This scenario allows researchers to leverage its lower cost and distinct structure-activity relationship (SAR) data for preliminary screening before committing to the more stable BT2 for extended studies.

Regioisomeric SAR: Scaffold Tolerance Mapping

The stark 8.3-fold difference in H1 receptor off-target activity between the 10-methyl and 8-methyl regioisomers provides a clear SAR axis for medicinal chemistry programs. Procurement of both regioisomers enables head-to-head evaluation in binding assays, functional cell-based readouts, and computational docking studies to map the position-dependent selectivity determinants of the dibenzoxazepinone core, guiding the design of next-generation analogs with improved target selectivity profiles. [3]

Application
Selection Property
Validation Focus
MEK1 probe screening
Moderate MEK1 affinity, minimal H1 off-target activity
ERK pathway response in kinase panel assays
Structure-metabolism relationship studies
N-dealkylation rate differential vs 10-ethyl
IVIVE calibration for metabolic stability prediction
In vitro angiogenesis assays
Short-term assay compatibility (24–48 h)
Endothelial cell functional endpoints; confirm fresh preparation
Regioisomer selectivity mapping
Position-dependent target selectivity (10- vs 8-methyl)
H1 receptor counter-screen and docking correlation
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